
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate is a chemical compound with the molecular formula C₇H₂CaO₇. It is known for its unique structure, which includes a pyran ring substituted with hydroxy and oxo groups, as well as carboxylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate typically involves the reaction of 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid with calcium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired calcium salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or filtration to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: The carboxylate groups can participate in substitution reactions, forming esters or amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce esters or amides .
Wissenschaftliche Forschungsanwendungen
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate can be compared with similar compounds such as:
3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar structure but lacks the calcium ion.
Calcium 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylate derivatives: These derivatives have modifications on the pyran ring or carboxylate groups, leading to different properties and applications
The uniqueness of this compound lies in its specific structure and the presence of the calcium ion, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
831-53-8 |
|---|---|
Molekularformel |
C7H2CaO7 |
Molekulargewicht |
238.16 g/mol |
IUPAC-Name |
calcium;6-carboxy-5-oxido-4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C7H4O7.Ca/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13;/h1,9H,(H,10,11)(H,12,13);/q;+2/p-2 |
InChI-Schlüssel |
WJAFWYSUARCPKN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(OC(=C(C1=O)[O-])C(=O)O)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



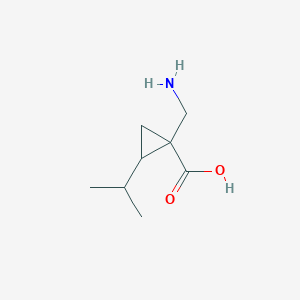


![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
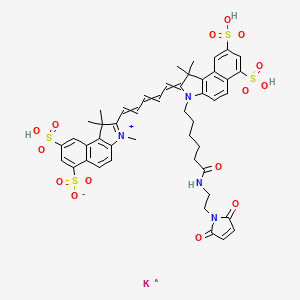
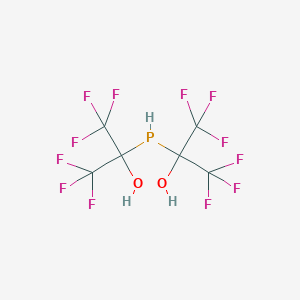
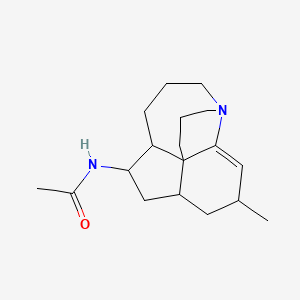
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
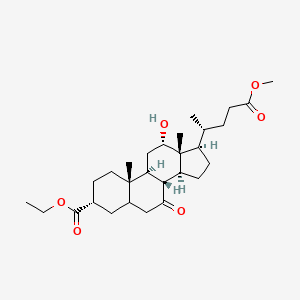
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

